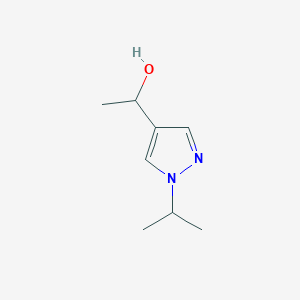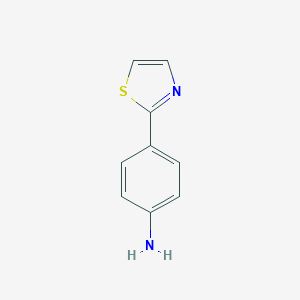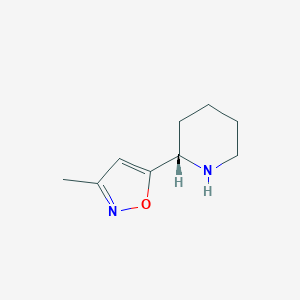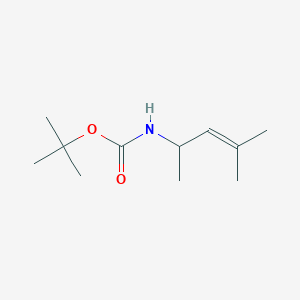
Tert-butyl N-(4-methylpent-3-en-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(4-methylpent-3-en-2-yl)carbamate, also known as TMC-1, is a chemical compound that belongs to the class of carbamate derivatives. It is widely used in scientific research due to its unique properties and applications.
Mécanisme D'action
The mechanism of action of Tert-butyl N-(4-methylpent-3-en-2-yl)carbamate is not fully understood. However, it is believed that Tert-butyl N-(4-methylpent-3-en-2-yl)carbamate acts as a nucleophile and reacts with electrophiles to form a covalent bond. This reaction leads to the formation of various biologically active compounds.
Effets Biochimiques Et Physiologiques
Tert-butyl N-(4-methylpent-3-en-2-yl)carbamate has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory, analgesic, and antitumor properties. Tert-butyl N-(4-methylpent-3-en-2-yl)carbamate has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Tert-butyl N-(4-methylpent-3-en-2-yl)carbamate is its high yield during synthesis. It is also stable and can be stored for long periods of time. However, Tert-butyl N-(4-methylpent-3-en-2-yl)carbamate is highly reactive and can be difficult to handle. It is also toxic and requires careful handling and disposal.
Orientations Futures
There are several future directions for the research and development of Tert-butyl N-(4-methylpent-3-en-2-yl)carbamate. One potential application is in the development of new antibiotics to combat antibiotic-resistant bacteria. Tert-butyl N-(4-methylpent-3-en-2-yl)carbamate could also be used as a building block for the synthesis of new and more efficient catalytic systems. Additionally, Tert-butyl N-(4-methylpent-3-en-2-yl)carbamate could be used in the development of new drugs for the treatment of various diseases.
Conclusion:
In conclusion, Tert-butyl N-(4-methylpent-3-en-2-yl)carbamate is a unique and versatile chemical compound that has numerous applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of Tert-butyl N-(4-methylpent-3-en-2-yl)carbamate and to develop new and more efficient uses for this compound.
Méthodes De Synthèse
Tert-butyl N-(4-methylpent-3-en-2-yl)carbamate can be synthesized through a multi-step process involving the reaction of tert-butyl carbamate with 4-methylpent-3-en-2-ol in the presence of a strong acid catalyst. The reaction produces tert-butyl N-(4-methylpent-3-en-2-yl)carbamate as a white solid with a high yield.
Applications De Recherche Scientifique
Tert-butyl N-(4-methylpent-3-en-2-yl)carbamate has been extensively used in scientific research due to its unique properties and applications. It is mainly used as a reagent in organic synthesis and as a building block for the synthesis of various biologically active compounds. Tert-butyl N-(4-methylpent-3-en-2-yl)carbamate has also been used as a ligand in transition metal catalysis, which has led to the development of new and efficient catalytic systems.
Propriétés
Numéro CAS |
164730-96-5 |
|---|---|
Nom du produit |
Tert-butyl N-(4-methylpent-3-en-2-yl)carbamate |
Formule moléculaire |
C11H21NO2 |
Poids moléculaire |
199.29 g/mol |
Nom IUPAC |
tert-butyl N-(4-methylpent-3-en-2-yl)carbamate |
InChI |
InChI=1S/C11H21NO2/c1-8(2)7-9(3)12-10(13)14-11(4,5)6/h7,9H,1-6H3,(H,12,13) |
Clé InChI |
YLHOUQYHGGRZBH-UHFFFAOYSA-N |
SMILES |
CC(C=C(C)C)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C=C(C)C)NC(=O)OC(C)(C)C |
Synonymes |
Carbamic acid, (1,3-dimethyl-2-butenyl)-, 1,1-dimethylethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



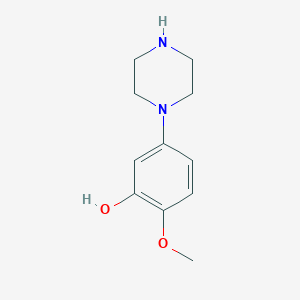
![2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole](/img/structure/B61965.png)
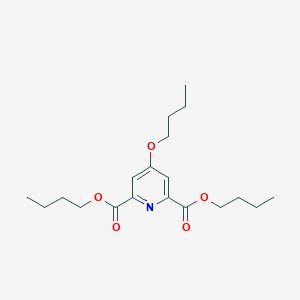
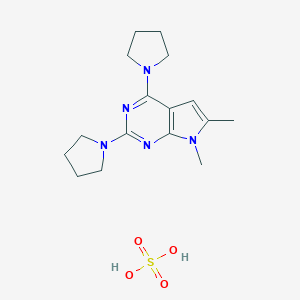
![1-Methoxy-4-methyl-1H-benzo[d]imidazole](/img/structure/B61969.png)
![1-[2,4-Bis(hydroxymethyl)azetidin-1-yl]ethanone](/img/structure/B61970.png)
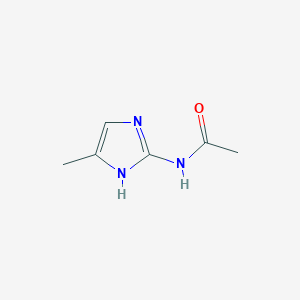
![2-(p-Tolyl)oxazolo[4,5-b]pyridine](/img/structure/B61973.png)
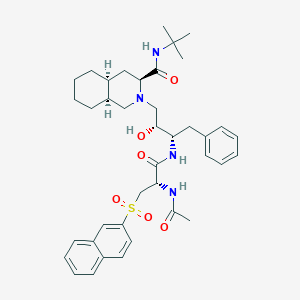
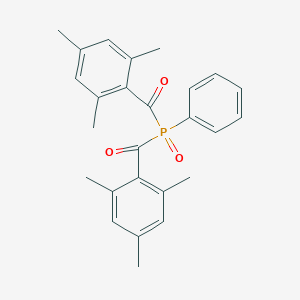
![7-Bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B61978.png)
